molecular formula C28H32ClN7O3S B12392924 SIRT5 inhibitor 7

SIRT5 inhibitor 7

Cat. No.: B12392924
M. Wt: 582.1 g/mol
InChI Key: YVUGRSDTNXBWNT-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIRT5 inhibitor 7 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitory activity of the compound.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves scaling up the reactions, optimizing reaction conditions for higher yields, and implementing cost-effective purification methods. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

SIRT5 inhibitor 7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity against sirtuin 5 to identify more potent inhibitors .

Scientific Research Applications

SIRT5 inhibitor 7 has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C28H32ClN7O3S

Molecular Weight

582.1 g/mol

IUPAC Name

3-[3-[[2-(2-chloroanilino)-5-[(3R)-3-phenylpyrrolidine-1-carbonyl]pyrimidin-4-yl]amino]propylcarbamothioylamino]propanoic acid

InChI

InChI=1S/C28H32ClN7O3S/c29-22-9-4-5-10-23(22)34-27-33-17-21(26(39)36-16-12-20(18-36)19-7-2-1-3-8-19)25(35-27)30-13-6-14-31-28(40)32-15-11-24(37)38/h1-5,7-10,17,20H,6,11-16,18H2,(H,37,38)(H2,31,32,40)(H2,30,33,34,35)/t20-/m0/s1

InChI Key

YVUGRSDTNXBWNT-FQEVSTJZSA-N

Isomeric SMILES

C1CN(C[C@H]1C2=CC=CC=C2)C(=O)C3=CN=C(N=C3NCCCNC(=S)NCCC(=O)O)NC4=CC=CC=C4Cl

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CN=C(N=C3NCCCNC(=S)NCCC(=O)O)NC4=CC=CC=C4Cl

Origin of Product

United States

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